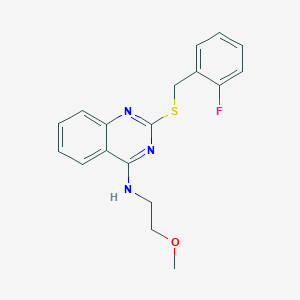
2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and has a molecular weight of 381.45 g/mol.
作用機序
The mechanism of action of 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. This compound also inhibits the activity of enzymes such as COX-2 and MMP-9, which are involved in the production of pro-inflammatory cytokines and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine include the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. This compound has also been shown to have antioxidant properties and to reduce oxidative stress.
実験室実験の利点と制限
The advantages of using 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit multiple signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration route.
将来の方向性
For research on 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine include the optimization of its synthesis method, the determination of its optimal dosage and administration route, and the evaluation of its potential toxicity. Further research is also needed to determine its efficacy in various diseases and to identify potential drug targets for this compound. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成法
The synthesis of 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine involves a multi-step process. The first step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorobenzyl thiol. The second step involves the reaction of 2-fluorobenzyl thiol with N-(2-methoxyethyl)-4-nitrobenzamide to form 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as palladium on carbon.
科学的研究の応用
2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-23-11-10-20-17-14-7-3-5-9-16(14)21-18(22-17)24-12-13-6-2-4-8-15(13)19/h2-9H,10-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWQWNUGXYPDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

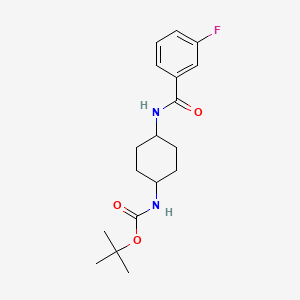
![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/no-structure.png)
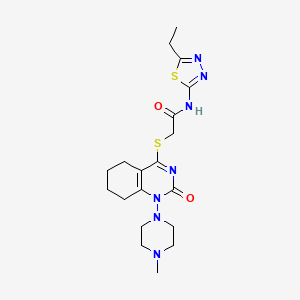
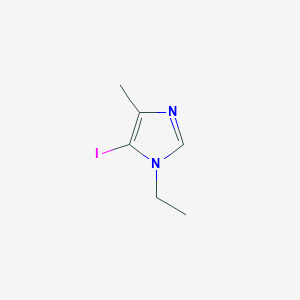
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634230.png)

![1,3-Benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2634234.png)
![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)
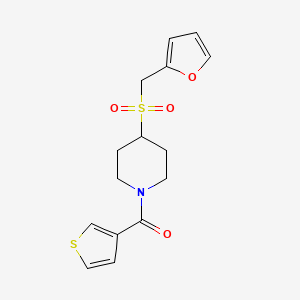
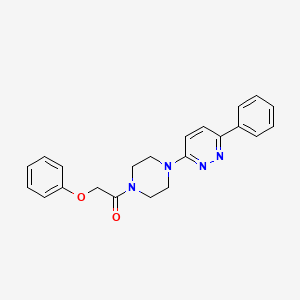
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2634241.png)
![2-(2-Chloro-6-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2634243.png)

